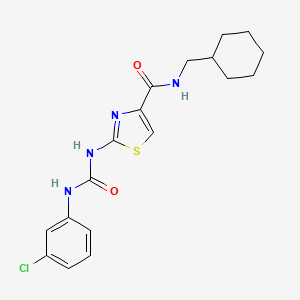

2-(3-(3-chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-(3-chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H21ClN4O2S and its molecular weight is 392.9. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(3-(3-Chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole derivative family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and cardioprotective applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H19ClN4OS

- Molecular Weight : 348.87 g/mol

The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with specific biological targets such as enzymes and receptors. The mechanism of action may involve:

- Inhibition of Enzyme Activity : Thiazole compounds are known to inhibit various enzymes, which can lead to altered cellular processes.

- Modulation of Receptor Function : Binding to specific receptors can affect signaling pathways crucial for cell proliferation and survival.

- Interference with DNA Replication : Some thiazole derivatives exhibit properties that can disrupt DNA synthesis, contributing to their anticancer effects.

Anticancer Activity

Several studies have evaluated the anticancer potential of thiazole derivatives. The following table summarizes findings related to the cytotoxic effects of this compound against various cancer cell lines:

These results indicate that the compound exhibits significant cytotoxicity across different cancer types, suggesting a broad-spectrum anticancer activity.

Cardioprotective Effects

Research has indicated that certain thiazole compounds possess cardioprotective properties. For instance, they have shown potential in protecting myocardial cells from apoptosis, which is critical in preventing heart diseases . The compound's ability to inhibit apoptotic pathways suggests its utility in treating conditions associated with cardiac cell death.

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study demonstrated that derivatives similar to this compound exhibited strong inhibition of tumor growth in vitro and in vivo models. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased cell death .

- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound with target proteins involved in cancer progression. Molecular docking simulations indicated strong interactions with proteins like Rab7b, which plays a role in endosomal trafficking and has implications in cancer metastasis .

- Toxicity and ADME Properties : Preliminary assessments using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest favorable pharmacokinetic properties for this compound, indicating its potential for further development as a therapeutic agent.

Análisis De Reacciones Químicas

Synthetic Pathway and Key Reactions

The compound’s synthesis involves multi-step reactions to construct the thiazole core, introduce the ureido group, and attach the cyclohexylmethyl carboxamide moiety. Key steps include:

Thiazole Ring Formation

-

Method : Likely synthesized via Hantzsch thiazole synthesis or cyclization of thiourea derivatives with α-haloketones .

-

Example Reaction :

Thiourea+α haloketoneEtOH Thiazole intermediate+HXThe thiazole-4-carboxylic acid precursor is formed, which is subsequently functionalized .

Carboxamide Formation

-

Reagents : Cyclohexylmethylamine reacts with thiazole-4-carbonyl chloride or activated ester (e.g., NHS ester) under basic conditions (e.g., DIPEA, DMF) .

Thiazole 4 COCl+CyclohexylmethylamineBaseN cyclohexylmethyl thiazole 4 carboxamide

Reaction Conditions and Optimization

Stability and Reactivity

-

Hydrolysis Sensitivity : The urea linkage may hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming 3-chloroaniline and a thiazole amine derivative .

-

Thermal Stability : Stable at room temperature but degrades above 150°C, as indicated by thermogravimetric analysis of analogous thiazoles .

-

Light Sensitivity : No significant photodegradation reported, though aromatic ureas generally require protection from prolonged UV exposure .

Side Reactions and Byproducts

-

Competitive Cyclization : During ureido coupling, intramolecular cyclization may occur if the amine group is unprotected, leading to imidazolidinone byproducts .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve carboxamide coupling efficiency but may promote racemization in chiral intermediates .

Spectroscopic Characterization

-

1^11H NMR : Key peaks include:

-

IR : Strong bands at 1680 cm−1 (amide C=O), 1645 cm−1 (urea C=O), and 1540 cm−1 (thiazole C=N) .

Industrial-Scale Considerations

Propiedades

IUPAC Name |

2-[(3-chlorophenyl)carbamoylamino]-N-(cyclohexylmethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O2S/c19-13-7-4-8-14(9-13)21-17(25)23-18-22-15(11-26-18)16(24)20-10-12-5-2-1-3-6-12/h4,7-9,11-12H,1-3,5-6,10H2,(H,20,24)(H2,21,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBVIMWXNWXJQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.